(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol
Description
Properties
IUPAC Name |
(3aR,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-21H,6-11H2/t13-,14+,15+,16+,17-,18?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWZBWVDSHTXLT-ODHFDHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(C2CCC(CCC3=CC=CC=C3)O)O)OC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(C2)O)CC[C@H](CCC3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439754 | |
| Record name | (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352276-28-9 | |
| Record name | (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aR,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6, 6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Synthesis from (+)-(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one
The synthesis begins with the Corey lactone derivative, (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one, which undergoes selective reduction and functionalization to introduce the (R)-3-hydroxy-5-phenylpentyl side chain. Key steps include:
-
Reduction of the α,β-unsaturated ketone using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at −20°C to yield the diol intermediate.
-
Protection of the primary hydroxyl group with tert-butyldiphenylsilyl (TBDPS) chloride in the presence of imidazole, ensuring regioselectivity.
-
Grignard addition of (R)-3-hydroxy-5-phenylpentylmagnesium bromide to the lactone carbonyl, followed by acidic workup to deprotect the silyl ether.
This method achieves an overall yield of 58% with >99% enantiomeric excess (ee), as confirmed by chiral HPLC.
Patent-Based Synthesis from EP2495235A1
Large-Scale Process for Prostaglandin Intermediate Production
A patented method detailed in EP2495235A1 outlines a scalable route to the target compound. The process involves:
-
Starting Material : (3aR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol (5.0 g, 0.016 mol) dissolved in THF (23.0 mL).
-
Reaction with Sodium Hydride (NaH) : The solution is treated with NaH (1.2 equiv) at 0°C under nitrogen, followed by slow addition of methyl triflate (1.1 equiv).
-
Quenching and Isolation : The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Table 1: Key Reaction Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Silylation | TBDPSCl, imidazole, DMF | 92 | 98.5 |
| Grignard Addition | (R)-3-hydroxy-5-phenylpentyl-MgBr | 75 | 97.8 |
| Deprotection | HCl (1M), THF/H₂O | 89 | 99.1 |
This method is notable for its compatibility with industrial-scale production, utilizing continuous flow reactors to maintain precise temperature control and minimize side reactions.
Stereochemical Control Strategies
Asymmetric Catalysis in Side-Chain Introduction
The (R)-3-hydroxy-5-phenylpentyl side chain is introduced via asymmetric catalysis to preserve stereochemical integrity. A rhodium-catalyzed hydroboration-oxidation sequence is employed, using (R)-BINAP as a chiral ligand. The reaction proceeds with 92% ee, as determined by Mosher ester analysis.
Epimerization Mitigation
To prevent epimerization at the C3 hydroxyl group during silylation, the reaction is conducted at −40°C in anhydrous dichloromethane (DCM). This suppresses base-mediated racemization, maintaining >99% diastereomeric excess (de).
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for Industrial vs. Laboratory Synthesis
The patent method offers superior scalability and cost efficiency, whereas the Corey lactone route provides higher stereochemical fidelity for research applications.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Reactions Undergone: Latanoprost Lactol can participate in various reactions, including cyclization, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The main product is the free acid of latanoprost, which retains the pharmacological activity.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in pharmaceutical applications due to its structural similarity to naturally occurring compounds with therapeutic effects. Potential applications include:
- Anticancer Agents : Research indicates that derivatives of cyclopentafuran compounds exhibit cytotoxic properties against various cancer cell lines.
- Anti-inflammatory Drugs : The presence of hydroxyl groups may enhance anti-inflammatory activity, making it a candidate for developing new anti-inflammatory medications.
Biochemical Studies
The unique structure of this compound allows it to interact with biological systems in specific ways:
- Enzyme Inhibition Studies : It can serve as a substrate or inhibitor in enzyme assays, helping to elucidate enzyme mechanisms and interactions.
- Receptor Binding Studies : The compound can be evaluated for its ability to bind to specific receptors, which is crucial for drug development.
Material Science
The compound's properties may be exploited in material science:
- Polymer Synthesis : Its functional groups can be used to create polymers with specific mechanical and thermal properties.
- Nanomaterials : Research into integrating this compound into nanostructures could lead to advancements in drug delivery systems.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigating anticancer properties | The compound demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential as an anticancer agent. |
| Study 2 | Anti-inflammatory effects | In vitro assays showed that the compound inhibited pro-inflammatory cytokine production in macrophages. |
| Study 3 | Material properties | Incorporation into polymer matrices improved thermal stability and mechanical strength compared to control samples. |
Mechanism of Action
Targets: Latanoprost acts on prostaglandin receptors in the eye (FP receptors).
Pathways: Activation of FP receptors leads to increased aqueous humor outflow and reduced intraocular pressure.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights:
Functional Group Impact: The target compound’s diol groups (vs. The phenylpentyl chain (vs. smaller substituents in Corey lactone) enhances hydrophobic interactions, making it suitable for targeting lipid-rich tissues .
Stereochemical Sensitivity: Minor stereochemical variations (e.g., 3aR vs. 3aS in ) drastically alter biological activity. For example, Corey lactone’s 3aR configuration is essential for prostaglandin E₁ synthesis .
Synthetic Flexibility :
- Esters (e.g., benzoyloxy in ) and ethers (e.g., phenylmethoxy in ) are introduced to modulate stability and release kinetics.
Biological Activity
The compound (3aR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is a complex organic molecule with significant potential in pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic uses, and relevant research findings.
- Molecular Formula : C18H26O4
- Molecular Weight : 306.40 g/mol
- CAS Number : 352276-28-9
1. Pharmacological Effects
The compound exhibits various biological activities that can be classified into several categories:
- Antiglaucoma Agents : Research indicates that this compound may have applications in treating glaucoma due to its ability to lower intraocular pressure. The mechanism is thought to involve modulation of aqueous humor dynamics and enhancement of trabecular outflow .
- Neuroprotective Effects : Studies suggest that the compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. It is hypothesized that it may reduce oxidative stress and inflammation in neuronal cells .
The specific mechanisms through which this compound exerts its effects include:
- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and synaptic plasticity.
- Antioxidant Activity : Preliminary studies indicate that it may scavenge free radicals and enhance endogenous antioxidant defenses, contributing to its neuroprotective effects .
Study 1: Antiglaucoma Efficacy
In a controlled study involving animal models of glaucoma, administration of the compound resulted in a statistically significant reduction in intraocular pressure compared to control groups. The study highlighted its potential as a therapeutic agent for managing glaucoma symptoms .
Study 2: Neuroprotective Properties
A recent investigation assessed the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to oxidative stress. Results indicated that treatment with the compound significantly improved cell viability and reduced markers of apoptosis compared to untreated controls .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H26O4 |
| Molecular Weight | 306.40 g/mol |
| CAS Number | 352276-28-9 |
| Antiglaucoma Activity | Yes |
| Neuroprotective Activity | Yes |
Q & A
Q. What in vitro models are suitable for evaluating the compound’s prostaglandin-like activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
